molecular formula C14H10O2S B1586009 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 59743-84-9

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Cat. No. B1586009
CAS RN: 59743-84-9
M. Wt: 242.29 g/mol
InChI Key: ZSGIVIUNURDDJL-UHFFFAOYSA-N
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Description

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, also referred to as 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one or 10MBCT, is a naturally occurring compound found in some plant species. It is a member of the benzo[4,5]cyclohepta[1,2-b]thiophene family and has a wide range of scientific applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been utilized in various chemical synthesis processes. For instance, the reaction of 2-bromo-7-methoxytropone with o-aminophenol led to the formation of cyclohepta[b][1,4]benzoxazine among other products. This showcases its utility in complex chemical reactions and syntheses (Nozoe, Someya, & Okai, 1979).
  • Another study reported the synthesis of derivatives such as 1-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-yl)-3-alkylaminoazetidines from the compound, highlighting its versatility in creating potential pharmacological agents (Jimenez & Vega, 1986).

Application in Rheumatoid Arthritis

  • The compound was evaluated for its efficacy and safety in the treatment of rheumatoid arthritis in a clinical study. It was found to be effective in several animal models and acts by inhibiting interleukin-1 release (Dougados et al., 1992).

Novel Synthesis Techniques

  • A novel synthesis involving lithium di-isopropylamide-mediated cyclization led to the creation of tricyclic ketones, demonstrating the compound’s utility in innovative chemical synthesis methodologies (Hallberg & Pedaja, 1983).

Chemical Structure and Properties Exploration

  • Studies have been conducted to explore the unique chemical structure and properties of derivatives of 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one. For instance, the synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors, where the structure of the compound played a critical role, highlight its potential in drug discovery (Prashanth et al., 2014).

properties

IUPAC Name

8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c1-16-12-8-9-4-2-3-5-10(9)13(15)11-6-7-17-14(11)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGIVIUNURDDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=O)C3=C1SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385030
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

CAS RN

59743-84-9
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59743-84-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 10-methoxy
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Synthesis routes and methods

Procedure details

9 g of potassium hydroxide are added to a solution of 17.5 g of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one in 400 cc of methanol, and the solution is boiled at reflux for 6 hours. After cooling to 0°-5°, the precipitated crystalline material is filtered off and recrystallized from methanol. The pure 10-methoxy-4H-benzo[4,5] cyclohepta[1,2-b]thiophen-4-one, having a M.P. of 164°-166°, is obtained in this manner. Microanalysis agrees with the formula C14H10O2S. The structure was ascertained with the nuclear magnetic resonance and mass spectrograph spectra.
Quantity
9 g
Type
reactant
Reaction Step One
Name
9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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